Benzquinamide
Benzquinamide
Benzquinamide is a monocarboxylic acid amide. It has a role as an antiemetic, a sedative, a H1-receptor antagonist, a muscarinic antagonist and an antipsychotic agent.
Benzquinamide is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties. The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors.
Benzquinamide is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties. The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors.
Brand Name:
Vulcanchem
CAS No.:
63-12-7
VCID:
VC0006951
InChI:
InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3
SMILES:
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC
Molecular Formula:
C22H32N2O5
Molecular Weight:
404.5 g/mol
Benzquinamide
CAS No.: 63-12-7
Cat. No.: VC0006951
Molecular Formula: C22H32N2O5
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benzquinamide is a monocarboxylic acid amide. It has a role as an antiemetic, a sedative, a H1-receptor antagonist, a muscarinic antagonist and an antipsychotic agent. Benzquinamide is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties. The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors. |
|---|---|
| CAS No. | 63-12-7 |
| Molecular Formula | C22H32N2O5 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | [3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate |
| Standard InChI | InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3 |
| Standard InChI Key | JSZILQVIPPROJI-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC |
| Canonical SMILES | CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC |
| Colorform | CRYSTALS FROM DIISOPROPYL ETHER |
| Melting Point | 130-131.5 130-131.5 °C 131 °C |
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